molecular formula C20H19NO B13145117 2-[4-(Diphenylamino)phenyl]ethan-1-ol CAS No. 650600-57-0

2-[4-(Diphenylamino)phenyl]ethan-1-ol

Cat. No.: B13145117
CAS No.: 650600-57-0
M. Wt: 289.4 g/mol
InChI Key: JKFGZCWEFVGCFI-UHFFFAOYSA-N
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Description

2-(4-(Diphenylamino)phenyl)ethanol is an organic compound that features a diphenylamino group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Diphenylamino)phenyl)ethanol typically involves the reaction of 4-(Diphenylamino)benzaldehyde with a suitable reducing agent. One common method is the reduction of 4-(Diphenylamino)benzaldehyde using sodium borohydride (NaBH4) in an ethanol solvent. The reaction is carried out under mild conditions, usually at room temperature, to yield 2-(4-(Diphenylamino)phenyl)ethanol.

Industrial Production Methods

Industrial production methods for 2-(4-(Diphenylamino)phenyl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Diphenylamino)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-(Diphenylamino)phenyl)acetaldehyde or 2-(4-(Diphenylamino)phenyl)acetone.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 2-(4-(Diphenylamino)phenyl)ethanol involves its interaction with specific molecular targets and pathways. In the context of organic electronics, the compound’s diphenylamino group plays a crucial role in charge transport and light emission. The phenyl ring and ethanol moiety contribute to the compound’s solubility and stability, enhancing its performance in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Triphenylamine: A structurally related compound with similar electronic properties.

    4-(Diphenylamino)benzaldehyde: A precursor in the synthesis of 2-(4-(Diphenylamino)phenyl)ethanol.

    Diphenylamine: Shares the diphenylamino group but lacks the phenyl-ethanol structure.

Uniqueness

2-(4-(Diphenylamino)phenyl)ethanol is unique due to its combination of the diphenylamino group with a phenyl-ethanol structure, providing distinct electronic and solubility properties. This uniqueness makes it valuable in the development of advanced materials for organic electronics and other applications.

Properties

CAS No.

650600-57-0

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

2-[4-(N-phenylanilino)phenyl]ethanol

InChI

InChI=1S/C20H19NO/c22-16-15-17-11-13-20(14-12-17)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22H,15-16H2

InChI Key

JKFGZCWEFVGCFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CCO

Origin of Product

United States

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